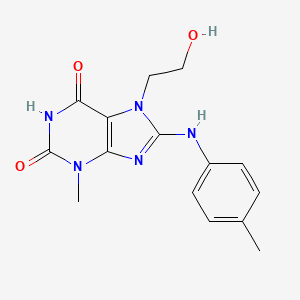

7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione

Description

7-(2-Hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring a 2-hydroxyethyl group at position 7, a methyl group at position 3, and a p-tolylamino substituent at position 6.

Properties

IUPAC Name |

7-(2-hydroxyethyl)-3-methyl-8-(4-methylanilino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O3/c1-9-3-5-10(6-4-9)16-14-17-12-11(20(14)7-8-21)13(22)18-15(23)19(12)2/h3-6,21H,7-8H2,1-2H3,(H,16,17)(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAJBIIFNPMZAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=NC3=C(N2CCO)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476481-65-9 | |

| Record name | 7-(2-HYDROXYETHYL)-3-METHYL-8-(4-TOLUIDINO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the purine core: This step involves the cyclization of appropriate precursors to form the purine ring system.

Introduction of the hydroxyethyl group: This can be achieved through a nucleophilic substitution reaction, where an appropriate hydroxyethylating agent is used.

Amination with p-tolylamine:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.

Major Products

Oxidation: Oxidation of the hydroxyethyl group can lead to the formation of a ketone or aldehyde.

Reduction: Reduction of the carbonyl groups can yield alcohols.

Substitution: Substitution reactions can introduce various functional groups, depending on the nucleophile used.

Scientific Research Applications

Enzyme Inhibition

Purine derivatives are known to act as inhibitors of key enzymes involved in nucleotide metabolism. For instance, they may inhibit enzymes like adenosine deaminase or xanthine oxidase. This inhibition can lead to therapeutic effects in conditions such as gout or other inflammatory diseases.

Antioxidant Properties

There is evidence that purine derivatives can exhibit antioxidant properties. The presence of hydroxyl groups in the molecular structure may contribute to radical scavenging activities, making it a candidate for studies focused on oxidative stress-related conditions.

Neuroprotective Effects

Some purine analogs have been studied for their neuroprotective effects. They may modulate neurotransmitter systems or protect against neurodegeneration by influencing cellular signaling pathways. This area remains ripe for exploration with 7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione.

Drug Development

The unique structure of this compound positions it as a potential lead compound in drug development. Its ability to interact with biological targets could facilitate the design of new therapeutics aimed at complex diseases such as cancer and neurodegenerative disorders.

Case Studies

While specific case studies on this compound are scarce, related compounds have been documented:

- Anticancer Studies : Research on similar purine derivatives has demonstrated effective inhibition of tumor growth in various animal models.

- Enzyme Inhibition Assays : Various studies have shown that modifications in the purine structure can enhance enzyme inhibition potency significantly.

Mechanism of Action

The mechanism of action of 7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application of the compound.

Comparison with Similar Compounds

Substituent Variations at Key Positions

The purine-2,6-dione scaffold is highly modifiable, with substitutions at positions 7, 8, and 3 significantly altering biological activity. Below is a comparison of substituents in analogous compounds:

Key Observations :

- Position 7 : The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to hydrophobic groups like but-2-yn-1-yl (linagliptin) or tetrahydro-2H-pyran-4-ylmethyl .

- This contrasts with smaller groups (ethylamino) or polar substituents (triazolylmethoxy) .

- Position 3 : Methyl substitution is conserved in many analogs, suggesting its role in stabilizing the purine core .

Physicochemical Properties

- Solubility : The 2-hydroxyethyl group at position 7 likely improves aqueous solubility compared to analogs with alkyl or aryl groups (e.g., 7-(3-phenylpropyl) in ) .

- Stability: The p-tolylamino group may confer resistance to metabolic degradation compared to amino or thioether substituents .

- Spectral Data : While specific data for the target compound are unavailable, analogs in and show characteristic IR peaks (1690–1720 cm⁻¹ for carbonyl groups) and NMR signals (δ 3.2–4.0 ppm for hydroxyethyl protons) .

Enzyme Inhibition Potential

- DPP-4 Inhibition: Linagliptin () demonstrates that bulky substituents at position 8 (e.g., 3-aminopiperidin-1-yl) are critical for DPP-4 binding. The target compound’s p-tolylamino group may reduce potency compared to linagliptin but could target other proteases .

- Kinase Inhibition: Compounds in with 8-butylamino or 8-aryl groups show kinase inhibitory activity. The p-tolylamino group in the target compound may similarly interact with ATP-binding pockets .

- Analgesic Activity: highlights that substituents at position 8 (e.g., pyridinyloxy) can abolish CNS activity while retaining analgesia. The target compound’s aromatic amino group may follow this trend .

Biological Activity

7-(2-hydroxyethyl)-3-methyl-8-(p-tolylamino)-1H-purine-2,6(3H,7H)-dione is a purine derivative with potential biological significance. The compound's structure suggests possible interactions with biological targets, which may lead to various pharmacological effects. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Profile

- Molecular Formula: C15H17N5O3

- Molecular Weight: 315.33 g/mol

- CAS Number: Not specified in the provided data.

- SMILES Notation: CC1=CC=C(C=C1)NC2=NC3=C(N2CCO)C(=O)NC(=O)N3C

- InChIKey: NZAJBIIFNPMZAA-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound has been explored in various contexts:

- Anticancer Activity : Preliminary studies suggest that purine derivatives can exhibit anticancer properties. The compound may inhibit cell proliferation by interfering with nucleic acid synthesis or modulating signaling pathways involved in cell growth and apoptosis.

- Enzyme Inhibition : The compound's structure indicates potential interactions with enzymes involved in metabolic pathways. In particular, it may act as an inhibitor of certain kinases or phosphatases, which are critical in cancer and inflammatory processes.

- Neuroprotective Effects : Some purine derivatives have shown promise in neuroprotection by modulating adenosine receptors or reducing oxidative stress. This could be a potential area for further research regarding this compound.

The precise mechanism of action for this compound remains to be fully elucidated. However, based on structural similarities with other purines:

- It may interact with adenosine receptors (A1, A2A) influencing neurotransmission and vascular responses.

- It could inhibit specific kinases involved in signal transduction pathways critical for cancer cell survival and proliferation.

Table 1: Summary of Related Purine Derivatives and Their Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.